molecular formula C7H12O4 B1630402 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid CAS No. 5471-77-2

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

Cat. No. B1630402
CAS RN: 5471-77-2
M. Wt: 160.17 g/mol
InChI Key: WDWFSABLPAHCPF-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is a chemical compound with the CAS Number: 5471-77-2 and a linear formula of C7H12O4 .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is represented by the InChI code: 1S/C7H12O4/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H,8,9) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.17 . The predicted density is 1.126±0.06 g/cm3 .

Scientific Research Applications

Hetero-Diels-Alder Reaction Applications

  • 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid is utilized in Hetero-Diels-Alder reactions to synthesize various compounds, including 6-aryl-2-phenylamino-1,3-oxazin-4-ones, which have been preliminarily investigated for their biological activity (Nekrasov & Obukhova, 2006).

Organophosphorus Compounds Synthesis

  • It is involved in reactions with organophosphorus compounds, particularly in synthesizing certain 3H-1,2-dithiole-3-thiones and 3-oxo-amides, which are important in various chemical syntheses (Pedersen & Lawesson, 1974).

Fungal Xanthone Synthesis

  • The compound plays a role in the synthesis of fungal xanthones, specifically in the preparation of ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate, a crucial intermediate (Iijima et al., 1979).

Synthesis of Isoxazolecarboxylates

  • It is used in the synthesis of isoxazolecarboxylates, which are important in medicinal chemistry for their potential applications in various therapeutic areas (Schenone et al., 1991).

Antimicrobial Activity

  • The compound has been investigated for its antimicrobial activity, specifically in synthesizing 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, which show promise in antimicrobial applications (Hassanin & Ibrahim, 2012).

Crystal Structure Analysis

  • It is also significant in crystallography for analyzing molecular structures, as seen in studies like the crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate (Loughzail et al., 2015).

Schiff Base Synthesis

  • Synthesis of Schiff bases, such as 3-ethoxy salicylidene amino benzoic acid (ETSAN), from 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid is another important application, especially for studying their antibacterial and antifungal activity (Mounika et al., 2010).

Cardiotropic Drug Development

  • The compound has been studied for its potential in developing cardiotropic drugs, as seen in the preclinical evaluation of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben), which showed promising cardiotropic effects and a positive safety profile (Ivkin & Karpov, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-ethoxy-2,2-dimethyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWFSABLPAHCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282849
Record name 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

CAS RN

5471-77-2
Record name 5471-77-2
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Record name 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxy-2,2-dimethyl-3-oxopropanoic acid
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Synthesis routes and methods I

Procedure details

25 g 2,2-Dimethyl-malonic acid diethyl ester, 7.8 g potassium hydroxide and 500 ml ethanol were mixed in a round-bottomed flask and refluxed for 3 hours. Then again 2.2 g potassium hydroxide were added and the mixture was refluxed overnight. The solvent was removed on a rotovap, 250 ml H2O were added and the mixture was washed with ether. The aqueous phase was acidified with HCl to pH 3-4 followed by two extractions with dichloromethane. The organic solvent was dried and evaporated and the resulting product was characterized by 1H-NMR.
Quantity
25 g
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reactant
Reaction Step One
Quantity
7.8 g
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reactant
Reaction Step One
Quantity
500 mL
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solvent
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Quantity
2.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diethyl dimethylpropanedioate (10 g, 53 mmol) in 170 mL EtOH was treated with 3.00 g (53 mmol) KOH at ambient temperature for 4 days. The reaction mixture was concentrated to dryness and partitioned between EtOAc and water. The aqueous phase was isolated, combined with fresh EtOAc and the pH adj to 2 with 6N HCl. The organic phase was isolated and the aqueous portion extracted twice with EtOAc. The organic phases were combined, dried over MgSO4, filtered and concentrated to give 6.56 g (41 mmol) 3-(ethyloxy)-2,2-dimethyl-3-oxopropanoic acid as a clear oil. 1H NMR (300 MHz, CDCl3) d 4.20 (q, J=7.1 Hz, 2H), 1.46 (s, 6H), 1.26 (t, J=7.1 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
170 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid
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Citations

For This Compound
3
Citations
M Sijm, GJ Sterk, G Caljon, L Maes… - …, 2020 - Wiley Online Library
Chagas disease is a neglected parasitic disease caused by the parasitic protozoan Trypanosoma cruzi and currently affects around 8 million people. Previously, 2‐isopropyl‐5‐(4‐…
PE Glen, JAT O'Neill, AL Lee - Tetrahedron, 2013 - Elsevier
AC 1 -symmetric Box macrocycle has been synthesized for the first time. The Box macrocycle along with other C 1 and C 2 -symmetric Box ligands were evaluated and compared as …
Number of citations: 29 www.sciencedirect.com
JAT O'Neill - 2015 - ros.hw.ac.uk
The work reported in this thesis consists of studies towards the asymmetric synthesis of mechanically planar chiral rotaxanes via desymmetrisation approach. It describes the synthesis …
Number of citations: 5 www.ros.hw.ac.uk

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